2-(2,4-Dimethoxyphenyl)piperidine
Overview
Description
2-(2,4-Dimethoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
2-(2,4-Dimethoxyphenyl)piperidine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . .
Mode of Action
It is known that piperidine derivatives have a wide range of pharmacological applications . The interaction of these compounds with their targets can lead to various changes at the molecular and cellular levels .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities . These compounds can influence various intra- and intermolecular reactions, leading to the formation of various piperidine derivatives .
Result of Action
It is known that piperidine derivatives can have a wide range of biological and pharmacological effects .
Biochemical Analysis
Biochemical Properties
2-(2,4-Dimethoxyphenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the metabolic pathways of other compounds.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of receptor tyrosine kinases, which play a pivotal role in cell signaling and growth . Additionally, this compound can modulate the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The interaction with cofactors such as NADPH is essential for these metabolic processes. The compound’s influence on metabolic flux and metabolite levels can significantly impact overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethoxyphenyl)piperidine typically involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine under specific conditions. One common method involves the use of ethanol as a solvent and sodium hydroxide as a base to facilitate the reaction . The reaction proceeds through the formation of an intermediate chalcone, which is then cyclized to form the desired piperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Comparison with Similar Compounds
- 2-(3,4-Dimethoxyphenyl)piperidine
- 2-(2,5-Dimethoxyphenyl)piperidine
- 2-(2,4-Dimethoxyphenyl)pyridine
Comparison: 2-(2,4-Dimethoxyphenyl)piperidine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h6-7,9,12,14H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLHYQRIQVCOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCCN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300662 | |
Record name | 2-(2,4-Dimethoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-01-6 | |
Record name | 2-(2,4-Dimethoxyphenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383128-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dimethoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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